molecular formula C11H10BrNO2 B1434568 methyl 5-bromo-6-methyl-1H-indole-3-carboxylate CAS No. 1360957-60-3

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Cat. No.: B1434568
CAS No.: 1360957-60-3
M. Wt: 268.11 g/mol
InChI Key: FETNEJOMKCGBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a bromine atom at the 5th position, a methyl group at the 6th position, and a carboxylate ester group at the 3rd position of the indole ring. It has the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol .

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . In normal cells, the compound may have different effects, such as promoting cell survival and enhancing cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to changes in downstream signaling events . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity . These long-term effects are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit significant biological activity, including therapeutic and toxic effects . For example, in cancer models, high doses of this compound can effectively inhibit tumor growth and induce apoptosis . Conversely, excessive doses may lead to adverse effects, such as toxicity and organ damage. Therefore, careful dosage optimization is crucial for achieving the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of the compound from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These effects on metabolic pathways are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as albumin and other carrier proteins, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Alternatively, it may be directed to the mitochondria, where it can influence mitochondrial function and cellular metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate typically involves the bromination of 6-methylindole followed by esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification to ensure high yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing kinase inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. This unique structure allows for selective interactions with biological targets and distinct chemical transformations .

Properties

IUPAC Name

methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-3-10-7(4-9(6)12)8(5-13-10)11(14)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETNEJOMKCGBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Reactant of Route 3
methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Reactant of Route 5
methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 5-bromo-6-methyl-1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.